![molecular formula C7H6ClN3S B1597609 (4-Chloro-benzothiazol-2-yl)-hydrazine CAS No. 51769-38-1](/img/structure/B1597609.png)
(4-Chloro-benzothiazol-2-yl)-hydrazine
Overview
Description
(4-Chloro-benzothiazol-2-yl)-hydrazine, also known as 4-chloro-2-hydrazinobenzothiazole (CHB), is a synthetic compound that has been used in various scientific research applications due to its ability to act as a catalyst or reagent in certain chemical reactions. CHB is a white crystalline solid with a melting point of approximately 160°C and a boiling point of approximately 200°C. It is soluble in water, methanol, and ethanol. CHB is a highly reactive compound and is considered to be a hazardous material due to its potential to ignite or explode when exposed to heat or flame.
Scientific Research Applications
Spectrophotometric Analysis
This compound is employed in the spectrophotometric analysis for the determination of methenamine and its salts, which is crucial in various chemical and pharmaceutical processes .
Detection and Repair Mechanism of Etheno-DNA Adducts
It is also used in the detection and repair mechanism of Etheno-DNA adducts , which are lesions formed in DNA due to exposure to certain carcinogens .
Antimicrobial Activities
Thiazole derivatives, including this compound, have been synthesized and screened for their antimicrobial activities against various bacterial strains such as Bacillus subtilis, Bacillus megaterium, and Escherichia coli .
Antioxidant Activity
A series of thiazole derivatives have been synthesized and screened for their in vitro antioxidant activity , which is important for understanding the compound’s potential in combating oxidative stress-related diseases .
Pharmacological and Medicinal Activities
Thiazole moieties, including 4-chloro-2-hydrazinylbenzo[d]thiazole, are known for their broad-spectrum pharmacological and medicinal activities such as antimicrobial, anticancer, and antioxidant properties .
Therapeutic Drug Applications
Heterocyclic compounds like this one are significant in medicinal chemistry due to their wide range of therapeutic drug applications for various diseases .
properties
IUPAC Name |
(4-chloro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATAQQYXLCOZEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365937 | |
Record name | (4-Chloro-benzothiazol-2-yl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-benzothiazol-2-yl)-hydrazine | |
CAS RN |
51769-38-1 | |
Record name | (4-Chloro-benzothiazol-2-yl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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